molecular formula C16H20N2O3 B612987 N-(3-Indolylacetyl)-L-isoleucine CAS No. 57105-45-0

N-(3-Indolylacetyl)-L-isoleucine

Cat. No.: B612987
CAS No.: 57105-45-0
M. Wt: 288,35 g/mole
InChI Key:
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Description

N-(3-Indolylacetyl)-L-isoleucine: is a synthetic compound derived from indole-3-acetic acid, a naturally occurring plant hormone This compound is part of the indole-3-acetic acid derivatives family, which are known for their diverse biological activities

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(3-Indolylacetyl)-L-isoleucine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to behave as a competitive inhibitor of the TS α-subunit . The nature of these interactions is complex and often involves changes in the conformation and function of the interacting biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been utilized to investigate the biochemical impact of auxin on cells, including its involvement in metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to act as an allosteric effector and perturb the TS β-active site .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in several metabolic pathways. This includes any enzymes or cofactors that it interacts with . This could also include any effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Indolylacetyl)-L-isoleucine typically involves the acylation of L-isoleucine with indole-3-acetic acid. The reaction is carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-Indolylacetyl)-L-isoleucine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • N-(3-Indolylacetyl)-L-alanine
  • N-(3-Indolylacetyl)-L-valine
  • N-(3-Indolylacetyl)-DL-aspartic acid

Comparison: N-(3-Indolylacetyl)-L-isoleucine is unique due to its specific side chain derived from L-isoleucine, which may confer distinct biological activities compared to other indole-3-acetic acid derivatives. For instance, N-(3-Indolylacetyl)-L-alanine and N-(3-Indolylacetyl)-L-valine have different side chains that can influence their binding affinity to receptors and their overall biological effects .

Properties

IUPAC Name

(2S,3S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-3-10(2)15(16(20)21)18-14(19)8-11-9-17-13-7-5-4-6-12(11)13/h4-7,9-10,15,17H,3,8H2,1-2H3,(H,18,19)(H,20,21)/t10-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTUQMUCTTVOFW-BONVTDFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80972574
Record name N-[1-Hydroxy-2-(1H-indol-3-yl)ethylidene]isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80972574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57105-45-0
Record name N-[1-Hydroxy-2-(1H-indol-3-yl)ethylidene]isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80972574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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